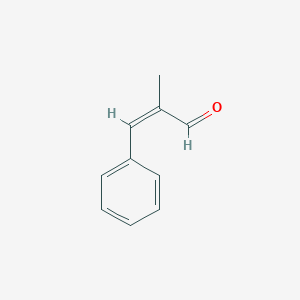

alfa-Metilcinamaldehído

Descripción general

Descripción

2-Methyl-3-phenyl-2-propenal, also known as alpha-methyl cinnamaldehyde or 2-methyl-3-phenylacrolein, belongs to the class of organic compounds known as cinnamaldehydes. These are organic aromatic compounds containing a cinnamlaldehyde moiety, consisting of a benzene and an aldehyde group to form 3-phenylprop-2-enal. 2-Methyl-3-phenyl-2-propenal is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Methyl-3-phenyl-2-propenal has been primarily detected in saliva. Within the cell, 2-methyl-3-phenyl-2-propenal is primarily located in the cytoplasm. 2-Methyl-3-phenyl-2-propenal is a sweet, cassia, and cinnamon tasting compound that can be found in herbs and spices and peppermint. This makes 2-methyl-3-phenyl-2-propenal a potential biomarker for the consumption of these food products.

2-Methyl-3-phenyl-2-propenal is a member of cinnamaldehydes.

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992)

Aplicaciones Científicas De Investigación

Medicina: Desarrollo de Métodos Analíticos

alfa-Metilcinamaldehído: se utiliza en el desarrollo y validación de métodos analíticos para aplicaciones farmacéuticas. Juega un papel crucial en los procesos de control de calidad (QC) durante la producción comercial de Epalrestat, un inhibidor de la reductasa de aldosa utilizado en el tratamiento de la neuropatía diabética .

Agricultura: Síntesis de Bioinoculantes

En la agricultura, This compound podría explorarse por su potencial en la síntesis de consorcios microbianos. Estos bioinoculantes son vitales para mejorar el crecimiento de las plantas, optimizar la absorción de nutrientes y mitigar el estrés ambiental, contribuyendo así a prácticas agrícolas sostenibles .

Industria alimentaria: Agente aromatizante

El compuesto es reconocido por la Flavor and Extract Manufacturers Association (FEMA) y se usa como agente aromatizante en la industria alimentaria. Su aplicación se extiende a la modificación de perfiles de sabor y la garantía de la consistencia de los sabores en varios productos alimenticios .

Cosméticos: Componente de fragancia

En la industria cosmética, This compound se usa con frecuencia por su fragancia, que se encuentra a menudo en productos para el cuidado personal con aromas florales y amaderados. También participa en la creación de versiones idénticas a las naturales en laboratorios para garantizar la calidad y la sostenibilidad consistentes .

Ciencia de materiales: Síntesis de cinnamamidas

Este compuesto es fundamental en la ciencia de materiales para la síntesis de cinnamamidas a partir de cinamatos de metilo y feniletilaminas. Estos derivados tienen aplicaciones que van desde agentes antiinflamatorios hasta materiales con propiedades mecánicas específicas .

Ciencia ambiental: Síntesis de nanopartículas

This compound: puede tener aplicaciones en la ciencia ambiental, particularmente en la síntesis microbiana de nanopartículas metálicas. Estas nanopartículas tienen diversas aplicaciones en la remediación ambiental, el control de la contaminación y las prácticas agrícolas sostenibles .

Safety and Hazards

Mecanismo De Acción

Target of Action

Alpha-Methylcinnamaldehyde is an α-substituted derivative of Cinnamaldehyde . It has been identified as an inhibitor of mushroom tyrosinase , an enzyme that plays a key role in the production of melanin. This suggests that the primary target of alpha-Methylcinnamaldehyde is the tyrosinase enzyme.

Mode of Action

It is known that many tyrosinase inhibitors work by binding to the active site of the enzyme, preventing it from catalyzing the oxidation of phenols, which is a crucial step in melanin synthesis .

Biochemical Pathways

Alpha-Methylcinnamaldehyde likely affects the melanin biosynthesis pathway by inhibiting the action of tyrosinase . This could lead to a decrease in melanin production, which might have implications for skin pigmentation and other melanin-related processes.

Pharmacokinetics

It is known that the compound is a yellow liquid and is insoluble in water This suggests that it may have limited bioavailability when administered orally or topically

Result of Action

The primary molecular effect of alpha-Methylcinnamaldehyde is likely the inhibition of tyrosinase, leading to a decrease in melanin production . This could potentially result in changes to skin pigmentation. Additionally, alpha-Methylcinnamaldehyde has been reported to have antifungal activity , suggesting it may have additional cellular effects.

Action Environment

The action of alpha-Methylcinnamaldehyde can be influenced by various environmental factors. For instance, its stability may be affected by exposure to strong oxidizing agents and strong bases . Furthermore, its efficacy may be influenced by the specific conditions of its storage and administration, given its insolubility in water .

Análisis Bioquímico

Biochemical Properties

Alpha-Methylcinnamaldehyde interacts with various enzymes and proteins. For instance, it is involved in enzymatic reduction processes, where it interacts with cloned and overexpressed ene-reductases . The nature of these interactions involves the reduction of alpha-Methylcinnamaldehyde derivatives, leading to the synthesis of nonracemic aryl-substituted alpha-methyldihydrocinnamaldehyde derivatives .

Cellular Effects

It is known that the compound plays a role in the synthesis of olfactory principles, which suggests that it may influence cell function in olfactory cells .

Molecular Mechanism

At the molecular level, alpha-Methylcinnamaldehyde exerts its effects through binding interactions with enzymes such as ene-reductases . These interactions lead to the reduction of alpha-Methylcinnamaldehyde and its derivatives, which is a key step in the synthesis of certain olfactory principles .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in enzymatic reduction processes, suggesting that its effects may change over time as these reactions proceed .

Metabolic Pathways

Alpha-Methylcinnamaldehyde is involved in the enzymatic reduction pathway, where it interacts with ene-reductases . This interaction leads to the reduction of alpha-Methylcinnamaldehyde and its derivatives, which are then used in the synthesis of olfactory principles .

Propiedades

IUPAC Name |

(E)-2-methyl-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUMOWNVWOXZAU-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018359 | |

| Record name | (2E)-2-Methyl-3-phenyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Yellow liquid, cinnamon-like odour | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenal, 2-methyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

302 °F at 100 mmHg (NTP, 1992) | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

175 °F (NTP, 1992) | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0407 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.034-1.040 | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

101-39-3, 15174-47-7 | |

| Record name | ALPHA-METHYLCINNAMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20634 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α-Methyl-trans-cinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15174-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 2-methyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methylcinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015174477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenal, 2-methyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Methyl-3-phenyl-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2-methyl-3-phenylacrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.255.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-methylcinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C647N9853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

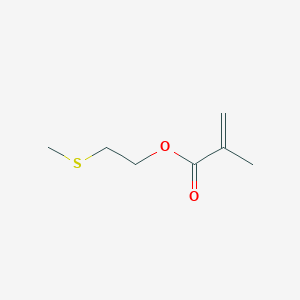

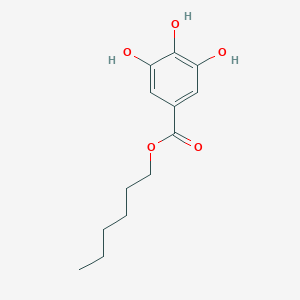

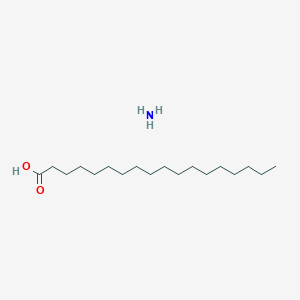

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the stereochemical outcome of alpha-methylcinnamaldehyde reduction using ene-reductases?

A1: The stereochemical outcome of the reduction depends on the specific ene-reductase used. For instance, using the old-yellow-enzyme (OYE) homolog YqjM from Bacillus subtilis and 12-oxophytodienoic acid reductase isoenzyme OPR1 from tomato yields primarily the (R)-enantiomer of the alpha-methyldihydrocinnamaldehyde derivative. [] Conversely, isoenzyme OPR3, nicotinamide 2-cyclohexene-1-one reductase NCR from Zymomonas mobilis, and yeast OYE isoenzymes 1-3 primarily produce the (S)-enantiomer under optimized conditions. [] This highlights the importance of enzyme selection for controlling the stereochemistry of the product.

Q2: How does alpha-methylcinnamaldehyde, as well as its alpha-bromo, alpha-chloro derivatives, interact with the enzyme tyrosinase?

A2: Alpha-methylcinnamaldehyde and its alpha-bromo and alpha-chloro derivatives act as reversible inhibitors of mushroom tyrosinase. [] They achieve this by reducing both the monophenolase and diphenolase activities of the enzyme. [] Mechanistic studies, including UV-scanning, fluorescence quenching, and molecular docking, suggest that these compounds bind to the active site of tyrosinase and interfere with the formation of o-quinones, ultimately inhibiting the enzyme's activity. []

Q3: Can alpha-methylcinnamaldehyde undergo hydrophosphination reactions, and what is the stereochemical outcome?

A3: Yes, alpha-methylcinnamaldehyde undergoes hydrophosphination with diphenylphosphine (Ph2PH) to yield a mixture of diastereomers of the tertiary phosphine product Ph2PCH(Ph)CH(Me)CHO. [] The reaction predominantly favors the formation of the S,S- and R,R- diastereomers. [] The stereoselectivity is attributed to steric factors during the addition of Ph2PH across the carbon-carbon double bond of alpha-methylcinnamaldehyde.

Q4: Does the geometry of cinnamaldehyde analogs influence their interaction with alcohol dehydrogenases?

A4: Yes, alcohol dehydrogenases exhibit significant geometric specificity towards cinnamaldehyde and its analogs. [] Studies using yeast, horse liver, and Leuconostoc mesenteroides alcohol dehydrogenases demonstrate a strong preference for the trans isomer of cinnamaldehyde over the cis isomer in reduction reactions. [] This selectivity is also observed with alpha-methylcinnamaldehyde, indicating that the trans geometry is crucial for optimal interaction with the enzyme's active site. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.